Cas no 2227777-24-2 (rac-(1R,3R)-3-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid)
rac-(1R,3R)-3-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- rac-(1R,3R)-3-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid
- EN300-1948548
- rac-(1R,3R)-3-[4-fluoro-2-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid
- 2227777-24-2
-
- Inchi: 1S/C13H12F4O2/c1-12(2)9(10(12)11(18)19)7-4-3-6(14)5-8(7)13(15,16)17/h3-5,9-10H,1-2H3,(H,18,19)/t9-,10+/m1/s1
- InChI Key: NOCXGLIDVCZJFU-ZJUUUORDSA-N
- SMILES: FC(C1C=C(C=CC=1[C@@H]1[C@@H](C(=O)O)C1(C)C)F)(F)F
Computed Properties
- Exact Mass: 276.07734227g/mol
- Monoisotopic Mass: 276.07734227g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 377
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 37.3Ų
rac-(1R,3R)-3-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1948548-0.05g |
rac-(1R,3R)-3-[4-fluoro-2-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
2227777-24-2 | 0.05g |
$1032.0 | 2023-09-17 | ||
| Enamine | EN300-1948548-0.1g |
rac-(1R,3R)-3-[4-fluoro-2-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
2227777-24-2 | 0.1g |
$1081.0 | 2023-09-17 | ||
| Enamine | EN300-1948548-0.25g |
rac-(1R,3R)-3-[4-fluoro-2-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
2227777-24-2 | 0.25g |
$1131.0 | 2023-09-17 | ||
| Enamine | EN300-1948548-0.5g |
rac-(1R,3R)-3-[4-fluoro-2-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
2227777-24-2 | 0.5g |
$1180.0 | 2023-09-17 | ||
| Enamine | EN300-1948548-1.0g |
rac-(1R,3R)-3-[4-fluoro-2-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
2227777-24-2 | 1g |
$1229.0 | 2023-05-26 | ||
| Enamine | EN300-1948548-2.5g |
rac-(1R,3R)-3-[4-fluoro-2-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
2227777-24-2 | 2.5g |
$2408.0 | 2023-09-17 | ||
| Enamine | EN300-1948548-5.0g |
rac-(1R,3R)-3-[4-fluoro-2-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
2227777-24-2 | 5g |
$3562.0 | 2023-05-26 | ||
| Enamine | EN300-1948548-10.0g |
rac-(1R,3R)-3-[4-fluoro-2-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
2227777-24-2 | 10g |
$5283.0 | 2023-05-26 | ||
| Enamine | EN300-1948548-1g |
rac-(1R,3R)-3-[4-fluoro-2-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
2227777-24-2 | 1g |
$1229.0 | 2023-09-17 | ||
| Enamine | EN300-1948548-5g |
rac-(1R,3R)-3-[4-fluoro-2-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
2227777-24-2 | 5g |
$3562.0 | 2023-09-17 |
rac-(1R,3R)-3-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid Related Literature
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on rac-(1R,3R)-3-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid
Introduction to Rac-(1R,3R)-3-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropane-1-carboxylic Acid (CAS No. 2227777-24-2)
Rac-(1R,3R)-3-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid, identified by its CAS number 2227777-24-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its cyclopropane ring structure, which is known for its unique steric and electronic properties. The presence of both fluoro and trifluoromethyl substituents in the phenyl ring adds an additional layer of complexity, making it a promising candidate for various biochemical applications.
The structural motif of Rac-(1R,3R)-3-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid is particularly intriguing due to the rigid three-membered cyclopropane ring. This rigidity often enhances the binding affinity and selectivity of the molecule when interacting with biological targets. The fluoro substituent, in particular, is well-documented for its ability to modulate metabolic stability and binding interactions at the molecular level. In contrast, the trifluoromethyl group contributes to lipophilicity and can influence the pharmacokinetic profile of the compound.
In recent years, there has been a surge in research focusing on the development of novel scaffolds that incorporate cyclopropane units. These studies have revealed that cyclopropanes can serve as effective tools for generating conformational constraints in drug candidates, leading to improved binding properties and reduced off-target effects. Rac-(1R,3R)-3-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid exemplifies this trend, as it combines the advantageous features of both fluoro and trifluoromethyl groups with the unique structural framework of a cyclopropane.
The compound's stereochemistry, specifically the (1R,3R) configuration, is another critical aspect that contributes to its potential as a pharmacological agent. The precise spatial arrangement of substituents around the cyclopropane ring can significantly impact its biological activity. This stereochemical specificity is often exploited in drug design to enhance target engagement and minimize unwanted side effects. The (1R,3R) configuration of Rac-(1R,3R)-3-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid suggests that it may exhibit high selectivity for certain biological pathways.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. By leveraging techniques such as molecular docking and quantum mechanical calculations, scientists can simulate how Rac-(1R,3R)-3-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid interacts with various biological targets. These simulations have hinted at its potential as an inhibitor of certain enzymes implicated in inflammatory diseases and cancer. The fluoro and trifluoromethyl groups are particularly noteworthy in these interactions, as they can modulate hydrogen bonding and hydrophobic interactions with key residues in the target protein.
The pharmaceutical industry has long been interested in developing drugs that incorporate fluorine atoms due to their ability to enhance metabolic stability and binding affinity. The presence of a fluoro group in Rac-(1R,3R)-3-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid not only contributes to these desirable properties but also opens up possibilities for further derivatization. Researchers are exploring ways to modify this scaffold to develop more potent and selective drug candidates.
In addition to its potential in drug development, Rac-(1R,3R)-3-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid may find applications in materials science and agrochemicals. The unique electronic properties of fluoro and trifluoromethyl-substituted compounds make them attractive for designing advanced materials with specific functionalities. For instance, these compounds could be used to develop novel polymers or coatings with enhanced durability and chemical resistance.
The synthesis of Rac-(1R,3R)-3-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid presents several challenges due to its complex structure. However, recent innovations in synthetic chemistry have made it more feasible to produce such molecules on a scalable basis. Techniques such as asymmetric catalysis and transition metal-catalyzed reactions have been instrumental in achieving high yields and enantiopurity. These advancements are crucial for ensuring that subsequent biological evaluations are conducted with high-quality material.
The future prospects for Rac-(1R,3R)-3-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid are promising given its unique structural features and potential biological activities. Ongoing research aims to elucidate its mechanism of action and explore new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the discovery process by combining experimental data with computational modeling.
In conclusion, Rac-(1R,3R)-3-4-fluoro-2-(trifluoromethyl)phenyl-2, 22-dimethylcyclopropane - 1 - carboxylic acid (CAS No. 2227777 - 24 - 22 ) is a structurally fascinating compound with significant potential in pharmaceutical research。 Its combination of stereochemical complexity、fluoro、and trifluoromethylation makes it an attractive scaffold for developing novel bioactive molecules。 As our understanding of molecular interactions continues to evolve,this compound is poised to play a vital role in advancing therapeutic strategies across multiple disease areas。
2227777-24-2 (rac-(1R,3R)-3-4-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)